molecular formula C18H17FN4O2S B2409600 6-ethoxy-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide CAS No. 2034227-89-7

6-ethoxy-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide

Cat. No.: B2409600
CAS No.: 2034227-89-7
M. Wt: 372.42
InChI Key: UZUWLVCYDMKJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethoxy group, a thiazole ring, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Pyrimidine Ring Formation: The pyrimidine ring is formed through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Final Coupling: The final step involves coupling the synthesized thiazole and pyrimidine intermediates under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-ethoxy-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-ethoxy-N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    6-ethoxy-N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide: Contains a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 6-ethoxy-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)pyrimidine-4-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, which may not be observed in its analogs with different substituents.

This compound’s unique structure and properties make it a valuable subject of study in various fields, offering potential for the development of new therapeutic agents and materials.

Properties

IUPAC Name

6-ethoxy-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c1-2-25-16-9-15(21-11-22-16)17(24)20-8-7-14-10-26-18(23-14)12-3-5-13(19)6-4-12/h3-6,9-11H,2,7-8H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUWLVCYDMKJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.